molecular formula C19H19N3O3S2 B11105272 3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

3-benzyl-5,5-dimethyl-4-[(Z)-(4-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione

Cat. No.: B11105272
M. Wt: 401.5 g/mol
InChI Key: FVJLNUHIIAGOKI-BKUYFWCQSA-N
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Description

The compound “(3-BENZYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)[(Z)-1-(4-NITROPHENYL)METHYLIDENE]AMMONIUMOLATE” is a complex organic molecule that features a thiazole ring, a nitrophenyl group, and an ammoniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the benzyl and dimethyl groups, and the final coupling with the nitrophenyl group. Typical reaction conditions might include:

    Formation of the Thiazole Ring: This could involve the cyclization of a precursor molecule under acidic or basic conditions.

    Introduction of Benzyl and Dimethyl Groups: These groups could be introduced via alkylation reactions.

    Coupling with Nitrophenyl Group: This step might involve a condensation reaction under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The benzyl and dimethyl groups might be susceptible to nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride could be used.

    Substitution: Reagents like alkyl halides or acyl chlorides might be employed under basic or acidic conditions.

Major Products Formed

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, derivatives of this compound might be studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industrial applications, the compound might be used in the synthesis of specialty chemicals, polymers, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The pathways involved could include signal transduction pathways, metabolic pathways, or other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (3-Benzyl-5,5-dimethyl-2-thioxo-1,3-thiazolan-4-yl)[(Z)-1-(4-methylphenyl)methylidene]ammoniumolate
  • (3-Benzyl-5,5-dimethyl-2-thioxo-1,3-thiazolan-4-yl)[(Z)-1-(4-chlorophenyl)methylidene]ammoniumolate

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity due to the presence of the nitrophenyl group.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-1-(4-nitrophenyl)methanimine oxide

InChI

InChI=1S/C19H19N3O3S2/c1-19(2)17(20(18(26)27-19)12-14-6-4-3-5-7-14)21(23)13-15-8-10-16(11-9-15)22(24)25/h3-11,13,17H,12H2,1-2H3/b21-13-

InChI Key

FVJLNUHIIAGOKI-BKUYFWCQSA-N

Isomeric SMILES

CC1(C(N(C(=S)S1)CC2=CC=CC=C2)/[N+](=C/C3=CC=C(C=C3)[N+](=O)[O-])/[O-])C

Canonical SMILES

CC1(C(N(C(=S)S1)CC2=CC=CC=C2)[N+](=CC3=CC=C(C=C3)[N+](=O)[O-])[O-])C

Origin of Product

United States

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